2-Acetylamino-3-bromo-5-methylpyridine

Catalog No.
S689742
CAS No.
142404-83-9
M.F
C8H9BrN2O
M. Wt
229.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Acetylamino-3-bromo-5-methylpyridine

CAS Number

142404-83-9

Product Name

2-Acetylamino-3-bromo-5-methylpyridine

IUPAC Name

N-(3-bromo-5-methylpyridin-2-yl)acetamide

Molecular Formula

C8H9BrN2O

Molecular Weight

229.07 g/mol

InChI

InChI=1S/C8H9BrN2O/c1-5-3-7(9)8(10-4-5)11-6(2)12/h3-4H,1-2H3,(H,10,11,12)

InChI Key

BJABQGWWODTQNB-UHFFFAOYSA-N

SMILES

CC1=CC(=C(N=C1)NC(=O)C)Br

Canonical SMILES

CC1=CC(=C(N=C1)NC(=O)C)Br

2-Acetylamino-3-bromo-5-methylpyridine is a nitrogen-containing heterocyclic compound with the molecular formula C8H9BrN2OC_8H_9BrN_2O and a molecular weight of 229.07 g/mol. This compound features a pyridine ring substituted with an acetylamino group at the second position and a bromine atom at the third position, along with a methyl group at the fifth position. Its structure can be represented by the following SMILES notation: CC(=O)Nc1cnc(Br)c(c1)C. The presence of these functional groups contributes to its reactivity and potential biological activity.

Typical of pyridine derivatives, including:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, leading to the formation of new derivatives.
  • Acylation Reactions: The acetylamino group can participate in acylation reactions, potentially forming amides or other derivatives.
  • Suzuki Coupling: As noted in studies, 2-acetylamino-3-bromo-5-methylpyridine can serve as a precursor in palladium-catalyzed Suzuki cross-coupling reactions to synthesize more complex aromatic compounds .

The synthesis of 2-acetylamino-3-bromo-5-methylpyridine can be achieved through several methods:

  • Direct Acetylation: Starting from 3-bromo-5-methylpyridin-2-amine, acetylation can be performed using acetic anhydride or acetyl chloride under basic conditions.
  • Palladium-Catalyzed Reactions: As mentioned earlier, this compound can be synthesized via Suzuki coupling reactions involving arylboronic acids and suitable precursors .
  • One-Pot Synthesis: Recent studies have explored one-pot synthesis methods that streamline the process, potentially increasing yields and reducing reaction times .

2-Acetylamino-3-bromo-5-methylpyridine has potential applications in:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug discovery.
  • Chemical Synthesis: It can be utilized as an intermediate in the synthesis of more complex organic molecules.
  • Material Science: Pyridine derivatives are often explored for their properties in materials science, particularly in creating functional materials.

Interaction studies involving 2-acetylamino-3-bromo-5-methylpyridine typically focus on:

  • Molecular Docking Studies: These studies assess how well the compound fits into enzyme active sites or receptor binding sites, providing insights into its potential as a drug candidate.
  • Spectroscopic Analysis: Techniques such as FT-IR and NMR are employed to understand the interactions at a molecular level, confirming structural integrity and reactivity .

Several compounds share structural similarities with 2-acetylamino-3-bromo-5-methylpyridine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-Amino-3-bromo-5-methylpyridineContains amino group instead of acetylaminoMore polar; potential for different biological activity
2-Acetamido-5-bromopyridineAcetamido group at position twoLacks methyl substitution; different solubility properties
2-Acetylamino-5-bromo-6-methylpyridineSimilar acetylamino and bromo substitutionsDifferent methyl position alters electronic properties

Each of these compounds exhibits unique characteristics that influence their reactivity and biological activity, making them interesting subjects for further research.

Retrosynthetic Analysis and Strategic Approaches

The retrosynthetic disconnection of 2-acetylamino-3-bromo-5-methylpyridine involves three key operations (Figure 1):

  • N-Acetyl group removal: Reveals 2-aminopyridine intermediate
  • Bromine elimination: Suggests 3-unsubstituted pyridine precursor
  • Methyl group abstraction: Points to simpler pyridine scaffold

The pyridine core can be constructed via Hantzsch-type cyclization using ethyl acetoacetate and ammonia [4], while the methyl group at position 5 originates from either:

  • Directed C–H methylation using methyl halides under palladium catalysis [2]
  • Pre-installed methyl groups in starting materials like 5-methylnicotinaldehyde [4]

Critical synthons include:

  • Amino donor: Protected amines for subsequent acetylation
  • Electrophilic bromine source: N-bromosuccinimide (NBS) or molecular bromine [3] [7]
  • Acetylating agent: Acetic anhydride or acetyl chloride [1]

Selective Bromination Mechanisms of Methylpyridines

Bromination at position 3 in 5-methylpyridine derivatives proceeds via radical chain mechanisms when using NBS with AIBN initiation [3] [7]:

  • Initiation:
    $$ \text{AIBN} \xrightarrow{\Delta} 2 \text{CN}^- + \text{N}_2 $$
    $$ \text{CN}^- + \text{NBS} \rightarrow \text{Br}^- + \text{Succinimide}^- $$

  • Propagation:
    $$ \text{Br}^- + \text{5-methylpyridine} \rightarrow \text{HBr} + \text{pyridyl radical} $$
    $$ \text{pyridyl radical} + \text{NBS} \rightarrow \text{brominated product} + \text{Succinimide}^- $$

The methyl group at position 5 exerts dual effects:

  • Electronic: Electron-donating (+I) effect activates ortho/para positions
  • Steric: Blocks bromination at position 4, favoring position 3 [3]

Table 1: Bromination efficiency under varying conditions [3]

EntryTemperature (°C)Time (h)Yield (%)
125240
260649
380375

N-Acetylation Strategies for Aminopyridines

Acetylation of 2-amino-3-bromo-5-methylpyridine employs two primary methods:

Method A (Solution-phase):
$$ \text{2-Aminopyridine} + (\text{CH}3\text{CO})2\text{O} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} \text{Acetylated product} $$

  • Advantages: High purity (≥98%)
  • Limitations: Requires solvent removal

Method B (Solvent-free):
$$ \text{2-Aminopyridine} + \text{Acetic anhydride} \xrightarrow{\text{MW, 80°C}} \text{Product} $$ [1]

  • Reaction time: 5–10 minutes
  • Yield: 85–90%

Key considerations:

  • Protecting group compatibility: Bromine remains intact under mild acetylation conditions [1]
  • Regioselectivity: Acetylation occurs exclusively at the amino group due to higher nucleophilicity compared to pyridine nitrogen [1]

Regioselective Functionalization Methods

Achieving the 2,3,5-substitution pattern requires sequential functionalization:

  • Methyl group introduction:

    • Directed C–H activation using Pd(OAc)$$_2$$/ligand systems [2]
    • Friedel-Crafts alkylation in acidic media [4]
  • Bromine positioning:

    • Radical stabilization at position 3 due to methyl group's +I effect [3]
    • Steric hindrance from 5-methyl group prevents 4-bromination [7]
  • Amino group installation:

    • Buchwald-Hartwig amination of bromopyridines [6]
    • Nucleophilic substitution of halogenated intermediates [1]

Scheme 1: Regioselective functionalization sequence
$$ \text{5-Methylpyridine} \xrightarrow{\text{Br}2} \text{3-Bromo-5-methylpyridine} \xrightarrow{\text{NH}3} \text{2-Amino derivative} \xrightarrow{\text{Ac}_2\text{O}} \text{Target compound} $$

Green Chemistry Approaches to Synthesis

Modern synthetic routes emphasize sustainability:

Solvent-free cyclization [1]:

  • Microwave-assisted three-component reaction
  • Atom economy: 82%
  • E-factor: 0.3 (vs. 5–50 in traditional methods)

Catalytic bromination [6]:

  • Phosphine catalysts enable NBS recycling
  • Reduced bromine waste by 40%

Continuous flow systems [3]:

  • Online Raman monitoring optimizes reaction parameters
  • 90% yield at 100 g scale

Table 2: Comparative analysis of synthetic approaches

ParameterBatch MethodFlow System
Reaction time3 h15 min
Energy consumption150 kWh/kg75 kWh/kg
Solvent volume5 L/kg0.8 L/kg

Catalyst Systems for Improved Yield and Selectivity

Advanced catalytic systems enhance performance:

Bromination catalysts:

  • Phosphine salts [6]: Enable 4-selective halogenation via transient intermediate formation
  • CuBr$$_2$$ [3]: Mediates radical chain propagation in NBS reactions

Acetylation promoters:

  • Zeolite catalysts: Facilitate solvent-free acetylation with 95% yield [1]
  • Enzymatic systems: Lipases in non-aqueous media provide chiral selectivity

Table 3: Catalyst performance comparison

CatalystYield (%)Selectivity (%)
Phosphine I [6]89>99
CuBr$$_2$$ [3]7592
Novozym 435 [1]8288

Scale-up Considerations and Industrial Application

Industrial production requires addressing:

Process challenges:

  • Exothermic bromination steps requiring temperature control [3]
  • Acetic anhydride's flammability during acetylation
  • Purification of regioisomers

Scale-up solutions:

  • Adiabatic calorimetry: Models thermal runaway scenarios for bromination [3]
  • Continuous extraction: Inline separation of succinimide byproducts
  • Crystallization optimization: Gradient cooling achieves 98% purity

Industrial applications:

  • Pharmaceutical intermediates (kinase inhibitors, antiviral agents)
  • Agrochemical precursors (herbicide metabolites)
  • Liquid crystal components for display technologies

Figure 2: Simplified industrial synthesis flowchart
$$ \text{5-Methylpyridine} \xrightarrow{\text{NBS, 80°C}} \text{3-Bromo derivative} \xrightarrow{\text{NH}3\text{/Cu}} \text{Amino intermediate} \xrightarrow{\text{Ac}2\text{O}} \text{Final product} $$

The theoretical investigation of 2-Acetylamino-3-bromo-5-methylpyridine has been conducted using density functional theory methods, primarily employing the Becke three-parameter hybrid exchange functional combined with the Lee-Yang-Parr correlation functional (B3LYP) [1] [2]. The quantum mechanical calculations utilize the 6-311++G(d,p) basis set, which provides adequate description of the electronic structure while maintaining computational efficiency [1] [2]. This computational framework has been validated for similar brominated pyridine derivatives and acetylamino-substituted compounds [2] [3].

The optimization of the molecular geometry has been performed without symmetry constraints to obtain the most stable conformational structure. The calculations confirm that the optimized geometries correspond to true energy minima on the potential energy surface, as verified by the absence of imaginary frequencies in the vibrational analysis [3] [4]. The computational approach incorporates both gas-phase calculations and solvent effects using the polarizable continuum model to account for environmental influences on the molecular properties [3] [4].

Density Functional Theory Applications

Electronic Structure Calculations

The electronic structure of 2-Acetylamino-3-bromo-5-methylpyridine reveals significant insights into its chemical behavior and reactivity patterns. The highest occupied molecular orbital energy ranges from -6.85 to -7.15 eV, while the lowest unoccupied molecular orbital energy spans -1.95 to -2.20 eV [1] [2]. These values indicate strong electron-withdrawing effects from both the bromine substituent and the acetylamino group, which influence the overall electronic distribution within the molecule.

The total energy calculations yield values between -765.2 and -765.8 Hartree, demonstrating the thermodynamic stability of the compound [1] [2]. The electronic structure analysis reveals that the molecule exhibits mixed ionic and covalent character, with significant charge delocalization across the pyridine ring system and the acetylamino substituent [3] [4].

Frontier Molecular Orbital Analysis

The frontier molecular orbital analysis provides crucial information about the chemical reactivity and electron transfer properties of 2-Acetylamino-3-bromo-5-methylpyridine. The highest occupied molecular orbital primarily consists of π-orbitals delocalized over the pyridine ring (65-75% contribution) and the acetyl group (25-35% contribution) [1] [2]. This distribution indicates that the pyridine ring serves as the primary electron-donating site during chemical reactions.

The lowest unoccupied molecular orbital shows predominant π*-orbital character localized on the pyridine ring (85-95% contribution), suggesting that electron acceptance occurs primarily at the aromatic system [1] [2]. The HOMO-LUMO energy gap ranges from 4.90 to 5.20 eV, indicating moderate chemical stability and suggesting that the compound may exhibit interesting nonlinear optical properties [1] [2] [3].

Molecular Reactivity Descriptors

The global reactivity descriptors provide quantitative measures of the chemical reactivity of 2-Acetylamino-3-bromo-5-methylpyridine. The ionization potential ranges from 6.85 to 7.15 eV, indicating moderate electron-donating ability [1] [2]. The electron affinity spans 1.95 to 2.20 eV, suggesting reasonable electron-accepting capacity. The electronegativity values fall between 4.40 and 4.68 eV, positioning the compound as moderately electronegative [1] [2].

The chemical hardness ranges from 2.45 to 2.60 eV, while the chemical softness spans 0.38 to 0.41 eV⁻¹, indicating moderate resistance to charge transfer [1] [2]. The electrophilicity index values between 3.95 and 4.45 suggest significant electrophilic character, which correlates with the observed biological activities of similar compounds [1] [2] [3].

Natural Bond Orbital Analysis

The natural bond orbital analysis provides detailed information about the charge distribution and bonding characteristics within 2-Acetylamino-3-bromo-5-methylpyridine. The analysis reveals significant charge delocalization between the pyridine ring and the acetylamino substituent, with stabilization energies ranging from 50 to 90 kcal/mol for the most significant donor-acceptor interactions [1] [2] [3].

The natural population analysis shows that the nitrogen atom in the pyridine ring carries a partial negative charge of approximately -0.28 electrons, while the bromine atom exhibits a partial negative charge of -0.15 electrons [1] [2]. The acetyl carbon atom displays a partial positive charge of +0.45 electrons, consistent with its electrophilic character [1] [2] [3].

Vibrational Mode Theoretical Analysis

The theoretical vibrational analysis of 2-Acetylamino-3-bromo-5-methylpyridine provides comprehensive assignments for all 42 normal modes of vibration. The nitrogen-hydrogen stretching modes appear at calculated frequencies of 3620-3680 cm⁻¹ (asymmetric) and 3450-3520 cm⁻¹ (symmetric), which correlate well with experimental observations after applying appropriate scaling factors [1] [2] [3].

The carbonyl stretching vibration of the acetyl group occurs at 1650-1680 cm⁻¹, showing characteristic red-shift due to conjugation with the pyridine ring [1] [2] [3]. The carbon-nitrogen stretching modes of the pyridine ring appear at 1540-1580 cm⁻¹, while the carbon-bromine stretching vibration is observed at 650-680 cm⁻¹ [1] [2]. The calculated intensities range from 10-220 km/mol, with the amide carbonyl stretch showing the highest intensity [1] [2] [3].

Conformational Analysis and Energy Landscapes

The conformational analysis of 2-Acetylamino-3-bromo-5-methylpyridine reveals multiple stable conformers arising from rotation around the carbon-nitrogen bond connecting the acetyl group to the pyridine ring. The potential energy surface scan shows energy barriers of 8-12 kcal/mol for rotation around this bond, indicating moderate conformational flexibility [3] [4].

The most stable conformer adopts a nearly planar arrangement with the acetyl group oriented to maximize conjugation with the pyridine ring system [3] [4]. Alternative conformers with dihedral angles of 60° and 120° are located at energy minima approximately 3-5 kcal/mol higher than the global minimum [3] [4]. The conformational analysis suggests that the compound exists primarily in the planar conformation under normal conditions, with rapid interconversion between conformers at elevated temperatures.

XLogP3

1.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

N-(3-Bromo-5-methylpyridin-2-yl)acetamide

Dates

Last modified: 08-15-2023

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